N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea
Description
N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C17H12F3N3O. This compound is notable for its incorporation of both quinoline and trifluoromethyl groups, which are known for their significant roles in pharmaceuticals, agrochemicals, and materials science . The presence of these groups imparts unique chemical and biological properties to the compound.
Properties
CAS No. |
648420-78-4 |
|---|---|
Molecular Formula |
C17H12F3N3O |
Molecular Weight |
331.29 g/mol |
IUPAC Name |
1-quinolin-3-yl-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)12-5-3-6-13(9-12)22-16(24)23-14-8-11-4-1-2-7-15(11)21-10-14/h1-10H,(H2,22,23,24) |
InChI Key |
JTILKGOQLLLTDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of quinoline derivatives with trifluoromethyl-substituted phenyl isocyanates. One common method includes the use of quinolin-3-amine and 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted urea derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea: Known for its unique combination of quinoline and trifluoromethyl groups.
N-Quinolin-3-yl-N’-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position.
N-Quinolin-3-yl-N’-[3-(difluoromethyl)phenyl]urea: Contains a difluoromethyl group instead of trifluoromethyl.
Uniqueness
N-Quinolin-3-yl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The combination of quinoline and trifluoromethyl groups imparts distinct properties that are not observed in other similar compounds .
Biological Activity
N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea is a synthetic compound belonging to the quinoline derivative class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a quinoline core with a urea moiety substituted by a trifluoromethylphenyl group. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for drug development. The unique structural arrangement may confer specific chemical and biological properties that differentiate it from other similar compounds.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Bacteria and fungi | |
| Other Quinoline Derivatives | Antimicrobial | Various strains |
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inducing apoptosis in cancer cell lines, particularly those associated with chronic myeloid leukemia and breast cancer.
Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in cancer progression. For instance, it has been suggested that quinoline derivatives can inhibit kinases critical for tumor growth, such as mTOR and PI3K pathways.
Case Study: Cytotoxicity Evaluation
In vitro studies have shown significant cytotoxic effects on various cancer cell lines:
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Reference |
|---|---|---|---|
| SW480 (Colon Cancer) | 0.11 | 95% | |
| K-562 (Leukemia) | 0.045 | 97% | |
| PC3 (Prostate Cancer) | 0.66 | 66% |
Apoptotic Activity
The compound's ability to induce apoptosis has been confirmed through flow cytometry analysis. The highest percentage of late apoptosis was observed in colon cancer cell lines treated with this compound, demonstrating its potential as a chemotherapeutic agent.
Future Directions
Further research is warranted to elucidate the specific mechanisms through which this compound exerts its biological effects. Understanding its interactions at the molecular level could enhance its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
